molecular formula C51H100O5 B3026106 Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester CAS No. 120639-92-1

Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester

Cat. No.: B3026106
CAS No.: 120639-92-1
M. Wt: 793.3 g/mol
InChI Key: FVVAKYSCTIVMFI-UHFFFAOYSA-N
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Description

. This compound is a type of ester formed from tetracosanoic acid and 2-hydroxy-1,3-propanediol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester typically involves the esterification reaction between tetracosanoic acid and 2-hydroxy-1,3-propanediol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation or crystallization techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential use in developing pharmaceuticals and as an excipient in drug formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient and stabilizing properties.

Mechanism of Action

The mechanism of action of tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester involves its interaction with lipid membranes and enzymes. The ester can be hydrolyzed by esterases to release tetracosanoic acid and 2-hydroxy-1,3-propanediol, which can then participate in various metabolic pathways. The compound’s emollient properties are attributed to its ability to integrate into lipid bilayers, enhancing membrane fluidity and stability.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid, 2-hydroxy-1,3-propanediyl ester:

    Tetracosanoic acid, 2,3-dihydroxypropyl ester: This compound has an additional hydroxyl group, which can influence its reactivity and applications.

Uniqueness

Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester is unique due to its specific fatty acid chain length and hydroxyl group positioning, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring long-chain esters with specific functional characteristics.

Properties

IUPAC Name

(2-hydroxy-3-tetracosanoyloxypropyl) tetracosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H100O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-50(53)55-47-49(52)48-56-51(54)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h49,52H,3-48H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVAKYSCTIVMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H100O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(24:0/0:0/24:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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